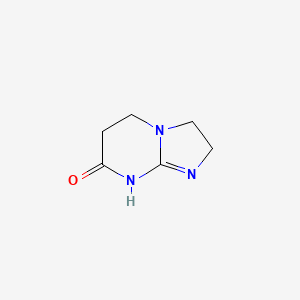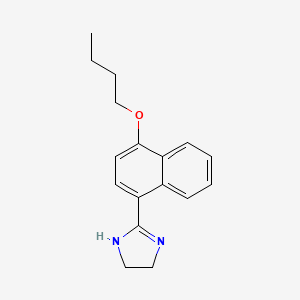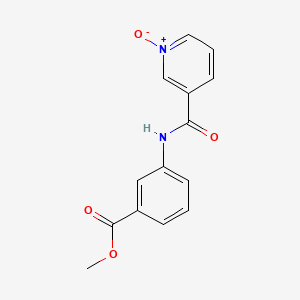
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through an amide bond, with a methyl ester and an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide typically involves multiple steps. One common approach is to start with the preparation of the benzoic acid derivative, followed by the introduction of the pyridine ring and the formation of the amide bond. The final steps involve the esterification and oxidation to form the N-oxide.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative can be synthesized through the reaction of benzoic acid with appropriate reagents under controlled conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.
Formation of Amide Bond: The amide bond is formed by reacting the benzoic acid derivative with the pyridine derivative in the presence of coupling agents.
Esterification: The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Oxidation to N-Oxide: The final step involves the oxidation of the pyridine nitrogen to form the N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the N-oxide group, converting it back to the pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress. The amide bond and aromatic rings can interact with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Amide compounds: Molecules containing amide bonds linking different aromatic systems.
Uniqueness
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is unique due to the combination of its structural features, including the benzoic acid moiety, pyridine ring, amide bond, methyl ester, and N-oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
65101-44-2 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
methyl 3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(18)10-4-2-6-12(8-10)15-13(17)11-5-3-7-16(19)9-11/h2-9H,1H3,(H,15,17) |
InChI 键 |
YFXGLUHJHWNAGZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-] |
溶解度 |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
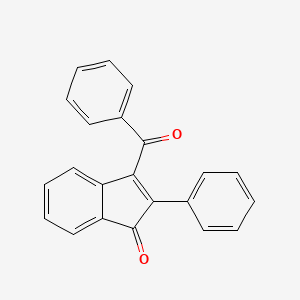
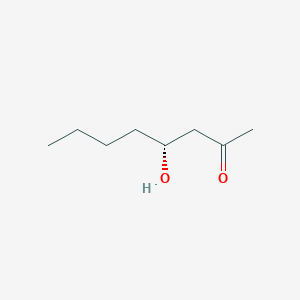


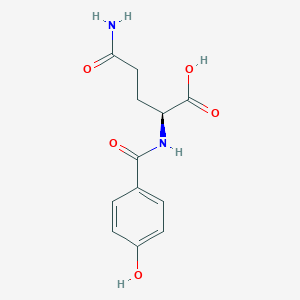

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

